molecular formula C16H12N2 B1228381 6-Phenyl-2,2'-bipyridine CAS No. 61633-06-5

6-Phenyl-2,2'-bipyridine

Cat. No. B1228381
CAS RN: 61633-06-5
M. Wt: 232.28 g/mol
InChI Key: POIHGNUQPJHDTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Phenyl-2,2'-bipyridine derivatives often involves palladium-catalyzed coupling reactions. For example, Butler and Soucy-Breau (1991) described the synthesis of a series of 6,6′-diethynyl-2,2′-bipyridyls, including 6-phenyl derivatives, through the palladium-catalyzed coupling of 6,6′-dibromo-2,2′-bipyridine with arylacetylenes. The crystal structure of 6,6′-phenylethynyl-2,2′-bipyridyl was determined, showcasing a layered assembly of molecules (Butler & Soucy-Breau, 1991).

Scientific Research Applications

Photophysical Properties and Redox Behavior

6-Phenyl-2,2'-bipyridine and its derivatives have been studied for their photophysical properties and redox behavior. For instance, research has explored the synthesis, structure, and properties of cyclometalated complexes of Iridium(III) with functionalized 2,2‘-bipyridines (Neve et al., 1999). These complexes exhibit luminescence and are studied for their potential in photophysical applications.

Synthesis and Optical Properties

The compound cis-6-phenyl-4'-{ 4-[4-(1H-carbazol) styryl]phenyl}-2,2'-bipyridine has been synthesized, and its structure and optical properties have been investigated (J. Fen, 2014). Such studies contribute to the understanding of molecular structures and their impact on optical behavior.

Applications in Solar Cells

The use of 6-phenyl-2,2'-bipyridine derivatives in dye-sensitized solar cells has been explored, specifically focusing on the synthesis, characterization, and performance of various copper(I)-based dyes (Brauchli et al., 2015). This research is vital for developing efficient and cost-effective solar energy solutions.

Electrocatalytic Applications

Research on molecular catalysts featuring Re bipyridine-type complexes, including those with 6-phenyl-2,2'-bipyridine derivatives, has provided insights into the electrochemical reduction of carbon dioxide (Rotundo et al., 2020). Such studies are essential for developing new strategies for CO2 reduction and addressing climate change issues.

Light-Emitting Electrochemical Cells

6-Phenyl-2,2'-bipyridine and its derivatives have been utilized in the development of copper-based light-emitting electrochemical cells (LECs). The study by Alkan-Zambada et al. (2018) on [Cu(P^P)(N^N)][PF6] compounds provides insights into the potential of these materials for electroluminescent devices (Alkan-Zambada et al., 2018).

Safety And Hazards

6-Phenyl-2,2’-bipyridine may form combustible dust concentrations in air . It is toxic if swallowed and harmful in contact with skin . It is recommended to handle it with personal protective equipment/face protection, avoid dust formation, and use only under a chemical fume hood .

Future Directions

The future directions of 6-Phenyl-2,2’-bipyridine research could involve further exploration of its intriguing solvato- and iono-chromic phenomena , as well as its potential in various chemical reactions .

properties

IUPAC Name

2-phenyl-6-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c1-2-7-13(8-3-1)14-10-6-11-16(18-14)15-9-4-5-12-17-15/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIHGNUQPJHDTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404883
Record name Bipyridine, polymer-bound
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-2,2'-bipyridine

CAS RN

61633-06-5
Record name Bipyridine, polymer-bound
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of phenyllithium.cyclohexane/diethyl ether (40.9 ml, 38.4 mmol) was dropwise added to a mixture of 2,2′-bipyridine (5.0 g, 32.0 mmol) and diethyl ether (50 ml) at 5° C. while 15 minutes. This reaction mixture was stirred at room temperature for 2 hours, then the mixture was poured into water, an organic layer was separated from the mixture, furthermore an aqueous layer was extracted with dichloromethane. The organic layer was combined, and the solvent was distilled off, and the residue was diluted with acetone (50 ml), then saturated potassium permanganate acetone solution (120 ml) was added thereto, the mixture was stirred at room temperature for 1 hour. The obtained reaction mixture was filtered by Celite, the solvent of the filtrate was distilled off, and the residue was purified by silica gel column chromatography and recrystallization, thereby obtaining 4.2 g of 6-phenyl-2,2′-bipyridine as white crystal. Yield: 55.4%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cyclohexane diethyl ether
Quantity
40.9 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
970
Citations
EC Constable, RPG Henney, TA Leese… - Journal of the Chemical …, 1990 - pubs.rsc.org
The crystal and molecular structures of the complexes [PdLCl] and [PtL(MeCN)][PF6](HL = 6-phenyl-2,2′-bipyridine) have been determined; in each case, the cyclometallated ligand …
Number of citations: 89 pubs.rsc.org
EC Constable, RPG Henney, TA Leese… - Journal of the Chemical …, 1990 - pubs.rsc.org
Metallated and non-metallated complexes of the ligand 6-phenyl-2,2′-bipyridine (HL) with ruthenium(II), rhodium(II), platinum(II), palladium(II), and gold(III) have been prepared. The …
Number of citations: 123 pubs.rsc.org
KJH Young, M Yousufuddin, DH Ess… - Organometallics, 2009 - ACS Publications
Heating the potential tridentate 6-(4-R-phenyl)-2,2′-bipyridine ligand 1a (R = H), and derivatives 1b (R = CMe 3 ) and 1c (R = OH), with IrCl 3 hydrate in 2-methoxyethanol or acetone/H …
Number of citations: 44 pubs.acs.org
EC Constable, MJ Hannon - Inorganica chimica acta, 1993 - Elsevier
The reaction of [Ru(tpy)Cl 3 ] with the potentially cyclometallating ligand 6-phenyl-2,2′-bipyridine (HL) has been examined in a variety of solvents. In glacial acetic acid the ligand acts …
Number of citations: 85 www.sciencedirect.com
S Diring, P Retailleau, R Ziessel - Tetrahedron Letters, 2007 - Elsevier
A simple protocol for the efficient preparation of substituted 6-phenyl-2,2′-bipyridine derivatives is described. An inverse Diels–Alder reaction between a 3-phenyl-5-pyridyl-1,2,4-…
Number of citations: 22 www.sciencedirect.com
F Neve, A Crispini, C Di Pietro, S Campagna - Organometallics, 2002 - ACS Publications
The tridentate ligand 4-carboxy-6-phenyl-2,2‘-bipyridine (HL1) was used to prepare the cyclometalated Pd(II) complex [Pd(L1)Cl] (1). Similar ligands were effective in the formation of [Pd…
Number of citations: 140 pubs.acs.org
HL Chan, DL Ma, M Yang, CM Che - ChemBioChem, 2003 - Wiley Online Library
We have synthesized (pyridyl)‐(6‐phenyl‐2,2′‐bipyridine)platinum(II) hexafluorophosphate (1) and its corresponding dimer, μ‐N,N′‐bis(isonicotinyl)‐1,6‐hexanediamino bis‐[6‐…
VKM Au, WH Lam, WT Wong, VWW Yam - Inorganic chemistry, 2012 - ACS Publications
A novel class of luminescent gold(III) complexes containing various tridentate cyclometalating ligands derived from 6-phenyl-2,2′-bipyridine and alkynyl ligands, [Au(RC ∧ N ∧ N)(C…
Number of citations: 72 pubs.acs.org
LL Tinker, S Bernhard - Inorganic chemistry, 2009 - ACS Publications
The improved stability of a photocatalytic proton reduction system is accomplished when a heteroleptic bis-cyclometalated diimine iridium(III) photosensitizer ([Ir(ppy) 2 (bpy)] + , ppy = 2-…
Number of citations: 108 pubs.acs.org
JHK Yip, Suwarno, JJ Vittal - Inorganic Chemistry, 2000 - ACS Publications
Four cyclometalated Pt(II) complexes, [PtL(L‘)][ClO 4 ] [HL = 6-phenyl-2,2‘-bipyridine; L‘ = pyridine (1), 4-aminopyridine (2), 2-aminopyridine (3), 2,6-diaminopyridine (4)], were designed …
Number of citations: 67 pubs.acs.org

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